Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate
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Overview
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Propanoate Backbone: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced via nucleophilic substitution, where the phenyl ring is functionalized with 2-chloroethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and chloroethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The chloroethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective deprotection and subsequent functionalization, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The chloroethyl group, in particular, can form covalent bonds with nucleophilic sites in proteins, making it useful for labeling studies.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. Its structure suggests it could be a precursor to drugs that target specific enzymes or receptors, particularly in cancer therapy where chloroethyl groups are known to alkylate DNA.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate exerts its effects involves several pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly if the enzyme has nucleophilic residues that react with the chloroethyl group.
Protein Labeling: In biochemical studies, the compound can label proteins, allowing researchers to track and study protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate: Lacks the chloroethyl group, making it less reactive in alkylation reactions.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-bromoethyl)amino)phenyl)propanoate: Contains a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
The presence of the chloroethyl group in Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-((2-chloroethyl)amino)phenyl)propanoate makes it particularly useful for applications that require covalent modification of biomolecules. This feature distinguishes it from similar compounds and expands its utility in both research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-3-[4-(2-chloroethylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)11-12-5-7-13(8-6-12)19-10-9-18/h5-8,14,19H,9-11H2,1-4H3,(H,20,22)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVXNHKBPNBAT-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NCCCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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